3-Bromo-2-(difluoromethyl)furan
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Overview
Description
3-Bromo-2-(difluoromethyl)furan is an organic compound with the molecular formula C5H3BrF2O and a molecular weight of 196.98 g/mol . This compound is characterized by a furan ring substituted with a bromine atom at the 3-position and a difluoromethyl group at the 2-position. It is a liquid at room temperature and has a boiling point of approximately 125.4°C . The compound is used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Mode of Action
Furan derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound, determining how much of the administered dose reaches its target .
Result of Action
Furan derivatives are known to have various effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethyl)furan typically involves the bromination of 2-(difluoromethyl)furan. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of 2-(difluoromethyl)furan derivatives with various substituents at the 3-position.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of 2-(methyl)furan derivatives.
Scientific Research Applications
3-Bromo-2-(difluoromethyl)furan has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(difluoromethyl)furan
- 3-Bromo-2-(trifluoromethyl)furan
- 3-Chloro-2-(difluoromethyl)furan
Uniqueness
3-Bromo-2-(difluoromethyl)furan is unique due to the presence of both a bromine atom and a difluoromethyl group on the furan ring. This combination imparts distinct chemical reactivity and physical properties compared to other similar compounds. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it valuable in drug design and development .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)furan |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrF2O/c6-3-1-2-9-4(3)5(7)8/h1-2,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMHIEZPVRTYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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